Cas no 2548991-64-4 (1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine)

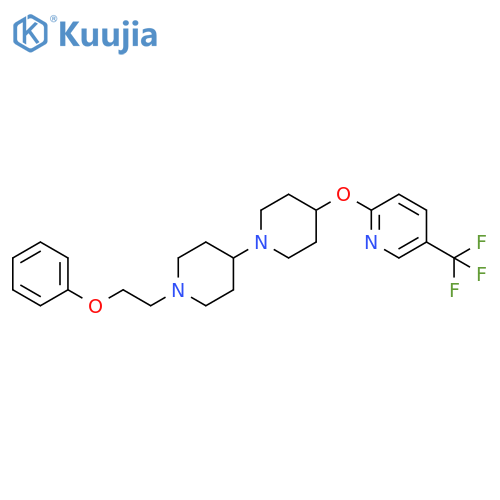

2548991-64-4 structure

商品名:1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine

CAS番号:2548991-64-4

MF:C24H30F3N3O2

メガワット:449.509116649628

CID:5359423

1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine 化学的及び物理的性質

名前と識別子

-

- 2-[[1′-(2-Phenoxyethyl)[1,4′-bipiperidin]-4-yl]oxy]-5-(trifluoromethyl)pyridine

- 1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine

-

- インチ: 1S/C24H30F3N3O2/c25-24(26,27)19-6-7-23(28-18-19)32-22-10-14-30(15-11-22)20-8-12-29(13-9-20)16-17-31-21-4-2-1-3-5-21/h1-7,18,20,22H,8-17H2

- InChIKey: NECCWZAWKVEJMW-UHFFFAOYSA-N

- ほほえんだ: C1(OC2CCN(C3CCN(CCOC4=CC=CC=C4)CC3)CC2)=NC=C(C(F)(F)F)C=C1

じっけんとくせい

- 密度みつど: 1.212±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 526.0±50.0 °C(Predicted)

- 酸性度係数(pKa): 8.33±0.10(Predicted)

1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3395-0552-2μmol |

1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |

2548991-64-4 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3395-0552-1mg |

1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |

2548991-64-4 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3395-0552-25mg |

1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |

2548991-64-4 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3395-0552-4mg |

1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |

2548991-64-4 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3395-0552-5μmol |

1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |

2548991-64-4 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3395-0552-40mg |

1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |

2548991-64-4 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3395-0552-10mg |

1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |

2548991-64-4 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3395-0552-30mg |

1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |

2548991-64-4 | 30mg |

$119.0 | 2023-09-11 | ||

| Life Chemicals | F3395-0552-2mg |

1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |

2548991-64-4 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3395-0552-3mg |

1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |

2548991-64-4 | 3mg |

$63.0 | 2023-09-11 |

1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

2548991-64-4 (1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬